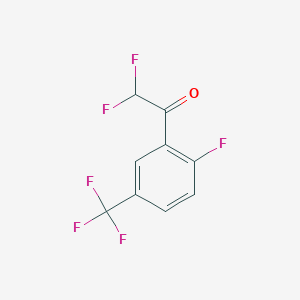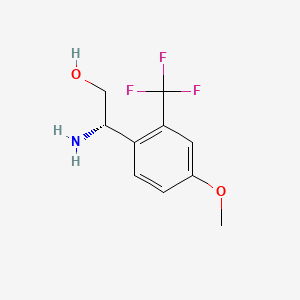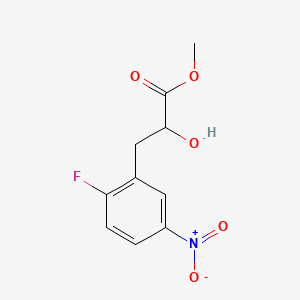
2,2-Difluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone is a fluorinated organic compound with the molecular formula C9H5F5O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various scientific research applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone typically involves the reaction of a fluorinated benzene derivative with a difluoroacetylating agent. One common method includes the use of a Grignard reagent, where the fluorinated benzene derivative reacts with difluoroacetyl chloride in the presence of a catalyst . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of phase transfer catalysts can enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases . Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize the yield and purity of the final product.
化学反应分析
Types of Reactions
2,2-Difluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2,2-Difluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorine content.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.
作用机制
The mechanism of action of 2,2-Difluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Similar in structure but lacks the additional fluorine atoms on the benzene ring.
2,2-Difluoro-1-phenylethanone: Similar but with fewer fluorine atoms, resulting in different reactivity and properties.
2-Fluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone: Similar but with a different fluorination pattern.
Uniqueness
2,2-Difluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability, reactivity, and binding affinity to various molecular targets, making it valuable in diverse scientific research applications .
属性
分子式 |
C9H4F6O |
|---|---|
分子量 |
242.12 g/mol |
IUPAC 名称 |
2,2-difluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4F6O/c10-6-2-1-4(9(13,14)15)3-5(6)7(16)8(11)12/h1-3,8H |
InChI 键 |
XHAJHHDGVWWITC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)C(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13607892.png)


![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)

